![molecular formula C24H20N6O3S B2601065 Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate CAS No. 1223806-95-8](/img/no-structure.png)

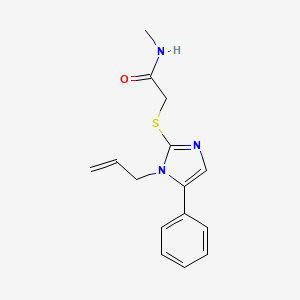

Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

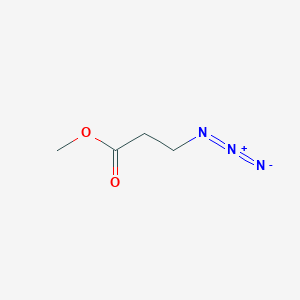

Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C24H20N6O3S and its molecular weight is 472.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

A study by Toplak et al. (1999) demonstrates the use of Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of various heterocyclic systems, such as pyridopyrimidinones and pyrazinopyrimidinones. This research indicates the versatility of similar compounds in generating a broad range of heterocyclic derivatives, which are valuable in medicinal chemistry for drug development.

Antimicrobial Activities

The antimicrobial properties of pyrazoline and pyrazole derivatives, including structures related to the queried compound, were explored by Hassan (2013). This study synthesized new derivatives and evaluated their effectiveness against various bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents.

Novel Heterocyclic Derivatives

Research by Xiao et al. (2008) on the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives with phosphonylbenzyl chains reveals the potential application of similar compounds in searching for potent A2A adenosine receptor antagonists or as lead compounds for pesticides. This underscores the broader applicability of such chemical structures in both pharmaceutical and agricultural industries.

Molecular Docking Studies

Molecular docking studies, such as those conducted by Flefel et al. (2018), provide insight into the potential biological targets of pyridine and fused pyridine derivatives. These studies help in understanding the interaction mechanisms of these compounds with specific proteins, aiding in the design of molecules with enhanced biological activity.

Mécanisme D'action

Target of Action

The primary target of Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often a target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression, potentially inducing apoptosis within certain cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, this compound can disrupt normal cell cycle progression, leading to cell death .

Pharmacokinetics

The compound’s efficacy against certain cell lines suggests it may have suitable bioavailability .

Result of Action

The result of this compound’s action is the significant inhibition of cell growth in certain cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate involves the synthesis of several intermediate compounds that are then combined to form the final product. The key steps in the synthesis pathway include the synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate, followed by the synthesis of the acylated pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate, and finally the coupling of the acylated intermediate with the benzoate derivative to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "thiourea", "methyl 4-aminobenzoate", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "benzoic acid", "N,N-dimethylformamide", "triethylamine", "ethyl chloroformate", "potassium carbonate", "methyl iodide" ], "Reaction": [ "Synthesis of 4-methyl-3-pyrazolecarboxaldehyde: 4-methylbenzaldehyde is reacted with hydrazine hydrate in the presence of sulfuric acid to form 4-methyl-3-pyrazolecarboxaldehyde.", "Synthesis of 9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: Ethyl acetoacetate is reacted with thiourea to form 4-methyl-3-thiosemicarbazide, which is then reacted with 4-methyl-3-pyrazolecarboxaldehyde to form 9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of acylated pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: 9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol is reacted with acetic anhydride and sodium acetate in N,N-dimethylformamide to form the acylated pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate.", "Synthesis of Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate: The acylated pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate is reacted with ethyl chloroformate and triethylamine to form the acyl chloride intermediate, which is then reacted with methyl 4-aminobenzoate and potassium carbonate in N,N-dimethylformamide to form the final product, Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate." ] } | |

Numéro CAS |

1223806-95-8 |

Formule moléculaire |

C24H20N6O3S |

Poids moléculaire |

472.52 |

Nom IUPAC |

methyl 4-[[2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C24H20N6O3S/c1-15-3-5-16(6-4-15)19-13-20-22-26-27-24(29(22)11-12-30(20)28-19)34-14-21(31)25-18-9-7-17(8-10-18)23(32)33-2/h3-13H,14H2,1-2H3,(H,25,31) |

Clé InChI |

ISPFKMVEDBRSDN-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)C(=O)OC)C3=C2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide](/img/structure/B2600983.png)

![4-[4-(Pyridin-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2600989.png)

![Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2600994.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2601000.png)

![N-[(3-fluorophenyl)methoxy]thian-4-imine](/img/structure/B2601004.png)

![7-(4-chlorophenyl)-5-(4-fluorophenyl)-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601005.png)